4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole
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Overview
Description
4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in organic synthesis and as an intermediate in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole typically involves the bromination of 1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted pyrazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: The major products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(1-ethoxyethyl)-1H-pyrazole: A closely related compound with similar properties and applications[][5].
1-(1-ethoxyethyl)-4-iodo-1H-pyrazole: Another derivative used in organic synthesis.
Uniqueness
4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents makes it a valuable intermediate in the synthesis of various complex molecules[5][5].
Properties
Molecular Formula |
C7H10BrFN2O |
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Molecular Weight |
237.07 g/mol |
IUPAC Name |
4-bromo-1-(1-ethoxyethyl)-3-fluoropyrazole |
InChI |
InChI=1S/C7H10BrFN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 |
InChI Key |
BXJDDWVNFPORRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)F)Br |
Origin of Product |
United States |
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